2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate
Description
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate (CAS 362522-50-7, SANH) is a biochemical conjugate reagent characterized by its pyridine core modified with a propan-2-ylidene hydrazine moiety and a dioxopyrrolidinyl ester group. Its molecular formula is C₁₃H₁₈N₆O₄ (MW 322.32), and it is stored at 2–8°C in light-protected conditions to maintain stability . The compound is widely utilized in bioconjugation chemistry due to its reactive succinimidyl ester, which facilitates efficient coupling with amines in peptides or proteins. Its hydrazine derivative structure also enables applications in crosslinking and targeted drug delivery systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8(2)15-16-10-4-3-9(7-14-10)13(20)21-17-11(18)5-6-12(17)19/h3-4,7H,5-6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHEFYNLJWJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate involves several steps:
Starting Materials: The synthesis begins with 2,5-dioxopyrrolidin-1-yl and 6-hydrazinonicotinic acid.
Reaction with Acetone: The 6-hydrazinonicotinic acid is reacted with acetone to form the hydrazone derivative.
Formation of the Final Product: The hydrazone derivative is then reacted with 2,5-dioxopyrrolidin-1-yl to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions to yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the pyridine ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These typically involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its ability to form stable hydrazone derivatives makes it particularly valuable in organic synthesis.
Key Applications :
- Used in the preparation of other chemical derivatives.
- Acts as a reagent in various chemical reactions including oxidation and reduction.
Biology
Research has indicated that 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate exhibits potential biological activities , particularly in antimicrobial and anticancer studies.
Case Studies :
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Research published in the Journal of the American Chemical Society highlights its efficacy against certain cancer cell lines, indicating a mechanism involving the inhibition of specific enzymes related to cancer progression .
Medicine
The compound is under investigation for its potential as a drug candidate for treating various diseases. Its interaction with biological targets may lead to new therapeutic options.
Notable Insights :
- It has been identified as a selective inhibitor of cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are involved in nicotine metabolism. This inhibition could reduce nicotine addiction and lower the risk of lung cancer associated with tobacco use .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a reagent in organic synthesis processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Biological Activity
2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate, commonly referred to as S-SANH, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anthelmintic, and cytotoxic properties, as well as its mechanism of action and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄N₄O₄
- Molecular Weight : 290.275 g/mol
- CAS Number : 362522-50-7
Biological Activity Overview
The biological activities of S-SANH have been explored in various studies, highlighting its effectiveness against multiple pathogens and its potential use in therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the 2,5-dioxopyrrolidine class exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) :
- Against Escherichia coli: MIC = 0.083 mg/ml
- Against Staphylococcus aureus: MIC = 0.073 mg/ml
- Against Klebsiella pneumoniae: MIC = 0.109 mg/ml
These values indicate a strong antimicrobial potential compared to conventional antibiotics .
Anthelmintic Activity
S-SANH has shown promising results in anthelmintic assays:
- Effectiveness : The compound exhibited superior activity against Pheretima posthuma and Ascaris galli, outperforming the standard drug albendazole.
- Time of Death Assay : Different concentrations were tested, revealing a significant reduction in the time to death for both species, suggesting that S-SANH could serve as a viable alternative for treating parasitic infections .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of S-SANH:
- Lethal Concentration (LC50) : The compound demonstrated LC50 values ranging from 280 to 765 μg/ml, indicating moderate cytotoxicity compared to etoposide (LC50 = 9.8 μg/ml) which is a known chemotherapeutic agent .
The mechanism by which S-SANH exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. Molecular docking studies suggest that the compound has a high binding affinity for key proteins involved in microbial metabolism and survival, thus inhibiting their function effectively .
Comparative Analysis with Other Compounds
A comparison of S-SANH with other related compounds reveals its superior activity profile:
| Compound Name | MIC (mg/ml) | Anthelmintic Activity | Cytotoxicity (LC50 μg/ml) |
|---|---|---|---|
| S-SANH | 0.073 - 0.109 | High | 280 - 765 |
| Etoposide | N/A | N/A | 9.8 |
| Albendazole | N/A | Moderate | N/A |
Case Studies
- Antimicrobial Study : A study published in the Journal of the American Chemical Society highlighted the synthesis and evaluation of various succinimide derivatives including S-SANH, showing promising antibacterial activity against resistant strains .
- Anthelmintic Evaluation : Research focused on evaluating the efficacy of S-SANH against common helminths showed significant results that could lead to further development in anthelmintic therapies .
- Cytotoxicity Assessment : A comparative analysis with established chemotherapeutics indicated that while S-SANH exhibits some level of cytotoxicity, it holds potential for selective targeting in cancer therapies .
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with nicotinate analogs to identify critical pharmacophores .
- Target Identification : Use chemoproteomics (e.g., affinity chromatography-MS) to map protein targets .
- Therapeutic Hypothesis : Link mechanistic data (e.g., enzyme inhibition) to disease pathways (e.g., cancer or neurodegeneration) via pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
